2-(Benzyloxy)acetaldehyde
2-(Benzyloxy)acetaldehyde
Benzyloxyacetaldehyde is a non-natural aldehyde. It undergoes enantioselective Mukaiyama aldol reaction with silylketene acetal nucleophiles in the presence of C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex (catalyst).
Brand Name:
Vulcanchem
CAS No.:
60656-87-3
VCID:
VC20802811
InChI:
InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2
SMILES:
C1=CC=C(C=C1)COCC=O
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
2-(Benzyloxy)acetaldehyde
CAS No.: 60656-87-3
Cat. No.: VC20802811
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzyloxyacetaldehyde is a non-natural aldehyde. It undergoes enantioselective Mukaiyama aldol reaction with silylketene acetal nucleophiles in the presence of C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex (catalyst). |
|---|---|
| CAS No. | 60656-87-3 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 2-phenylmethoxyacetaldehyde |
| Standard InChI | InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 |
| Standard InChI Key | NFNOAHXEQXMCGT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC=O |
| Canonical SMILES | C1=CC=C(C=C1)COCC=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator